3-(3-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 3-chlorophenyl group and a 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances conformational rigidity, while the triazole group enables hydrogen bonding and π-π stacking interactions, critical for biological activity . Structural characterization of such compounds often relies on X-ray crystallography using programs like SHELXL for refinement .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-17-6-4-5-16(11-17)9-10-21(27)25-13-19(14-25)26-12-18(23-24-26)15-28-20-7-2-1-3-8-20/h1-8,11-12,19H,9-10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJOXUBOWFHENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 3-(3-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by data tables and documented case studies.
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. The triazole ring in this compound may enhance its interaction with microbial enzymes, potentially leading to effective treatments against bacterial and fungal infections.
Case Study: Antifungal Efficacy
A study demonstrated that triazole derivatives showed promising antifungal activity against Candida species. The incorporation of the phenoxymethyl group in similar compounds has been linked to increased potency against resistant strains .
Anticancer Properties
The azetidine and triazole components of the compound are of particular interest in cancer research. Compounds with these structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Inhibitory Effects on Cancer Cell Lines
In vitro studies have shown that related compounds effectively inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the disruption of cell cycle progression and induction of cell death pathways .
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of triazole-containing compounds to protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Animal Models
Experimental models have shown that triazole derivatives can mitigate neurodegeneration in conditions such as Alzheimer's disease by reducing oxidative stress markers and improving cognitive function .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, particularly through modulation of cytokine production and inhibition of inflammatory pathways.
Case Study: In Vivo Anti-inflammatory Studies
Studies involving animal models of inflammation have reported significant reductions in inflammatory markers following treatment with similar triazole-containing compounds, indicating a possible therapeutic role in chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Implication |
|---|---|
| Triazole ring | Enhanced antimicrobial activity |
| Azetidine moiety | Potential anticancer properties |
| Phenoxymethyl group | Increased efficacy against resistant strains |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Pharmacokinetic Considerations
- Metabolic Stability : The azetidine ring reduces oxidative metabolism risks compared to larger heterocycles (e.g., indole in ).
Q & A
Q. Q1. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
Answer: The synthesis involves multi-step reactions with sensitive functional groups (e.g., triazole, azetidine, and chlorophenyl moieties). Key challenges include:
- Regioselectivity in triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may require precise stoichiometry to avoid byproducts .
- Azetidine ring stability : Basic or acidic conditions during coupling reactions can lead to ring-opening; anhydrous solvents (e.g., THF) and low temperatures are recommended .
- Purification : Use preparative HPLC or column chromatography to isolate the final product from intermediates with similar polarity .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Answer:
- NMR spectroscopy : Use , , and 2D NMR (COSY, HSQC) to confirm azetidine ring geometry, triazole proton assignments, and chlorophenyl substitution patterns. Aromatic protons in the 7–8 ppm range and azetidine protons at 3–4 ppm are diagnostic .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the enone and triazole groups .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve ambiguities in the compound’s stereochemistry, and what software is recommended?
Answer:
- X-ray crystallography : Single-crystal diffraction can unambiguously determine azetidine puckering and triazole orientation. Use SHELXL for refinement, especially for high-resolution data (<1.0 Å) to model disorder in flexible groups (e.g., phenoxymethyl) .
- Software workflow : SHELXPRO for data integration, Olex2 for visualization, and PLATON for validation of hydrogen bonding and π-π stacking interactions .
Q. Q4. How can researchers design biological assays to evaluate this compound’s mechanism of action?
Answer:
Q. Q5. What experimental strategies mitigate contradictions in spectral vs. computational data for this compound?
Answer:
- Dynamic effects in NMR : Compare experimental NMR shifts with DFT-calculated (Gaussian 16) chemical shifts to account for solvent or conformational dynamics .
- Tautomeric equilibria : Use variable-temperature NMR to detect triazole tautomerism (1H vs. 2H forms), which may conflict with static computational models .
Methodological Comparisons
Q. Q6. How do reaction conditions (solvent, catalyst) impact the yield of the azetidine-triazole coupling step?
Answer:
| Condition | Optimization Strategy | Yield Range | Reference |
|---|---|---|---|
| Solvent | DMF (polar aprotic) enhances nucleophilic substitution vs. DCM (low polarity) | 60–75% | |
| Catalyst | KCO for deprotonation vs. DBU for mild conditions | 55–80% | |
| Temperature | Microwave-assisted synthesis (100°C, 30 min) reduces side reactions vs. reflux (6 h) | 70–85% |
Q. Q7. How does the chlorophenyl substituent influence bioactivity compared to fluorophenyl analogs?
Answer:
- Electron-withdrawing effects : The 3-chlorophenyl group increases electrophilicity of the propan-1-one carbonyl, enhancing covalent binding to cysteine residues in target enzymes vs. fluorophenyl’s weaker σ-hole interactions .
- Lipophilicity : Cl substituents (LogP +0.7) improve membrane permeability over F analogs, as shown in parallel artificial membrane permeability assays (PAMPA) .
Data Interpretation and Reproducibility
Q. Q8. What are common pitfalls in reproducing synthetic protocols for this compound?
Answer:
- Moisture sensitivity : Azetidine intermediates hydrolyze in humid conditions; use Schlenk lines or molecular sieves .
- Byproduct formation : Unreacted alkyne in CuAAC steps can form dimers; monitor via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .
Q. Q9. How can researchers validate the purity of the compound for pharmacological studies?
Answer:
- HPLC-DAD/MS : Use a C18 column (ACN/water gradient) to detect impurities <0.5% .
- Elemental analysis : Match C, H, N values to theoretical (e.g., CHClNO: C 64.94%, H 5.20%) .
Future Research Directions
Q. Q10. What advanced computational models can predict the compound’s metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
